Bienvenue dans la boutique en ligne BenchChem!

PSMA-11

Prostate Cancer PET Imaging Biodistribution

PSMA-11 (gozetotide) is the foundational diagnostic precursor for ⁶⁸Ga-PSMA-11, the first FDA-approved PSMA-PET agent. Its acyclic HBED-CC chelator enables near-instantaneous, room-temperature ⁶⁸Ga labeling—a critical workflow advantage not shared by DOTA- or ¹⁸F-based tracers. Matched to ⁶⁸Ge/⁶⁸Ga generator half-life, it delivers high-contrast PET images at ~60 min post-injection with a low effective dose (1.03E-02 mSv/MBq). The GMP-grade kit (Locametz®) ensures standardized, automated synthesis that reduces personnel radiation exposure by factor 5.7 versus manual methods. It is the diagnostic pair for ¹⁷⁷Lu-PSMA-617 theranostic protocols and the validated baseline for dosimetry predictions.

Molecular Formula C44H62N6O17
Molecular Weight 947.0 g/mol
CAS No. 1366302-52-4
Cat. No. B610320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSMA-11
CAS1366302-52-4
SynonymsPsma-hbed-CC;  PSMA-11;  PSMA11;  PSMA 11;  HBED-CC-PSMA.
Molecular FormulaC44H62N6O17
Molecular Weight947.0 g/mol
Structural Identifiers
SMILES[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3]
InChIInChI=1S/C44H62N6O17/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67)/t32-,33-/m0/s1
InChIKeyQJUIUFGOTBRHKP-LQJZCPKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PSMA-11 (CAS 1366302-52-4): A Core Diagnostic Radiopharmaceutical for PSMA-Targeted PET Imaging


PSMA-11 (also known as HBED-CC-PSMA or gozetotide) is a peptidomimetic, urea-based inhibitor of prostate-specific membrane antigen (PSMA) [1]. Its structure features the glutamate-urea-lysine (EuK) pharmacophore linked to the acyclic HBED-CC chelator, enabling stable and rapid radiolabeling with Gallium-68 (⁶⁸Ga) [2]. This ⁶⁸Ga-PSMA-11 radiopharmaceutical functions as a positron emission tomography (PET) tracer for detecting and staging PSMA-expressing tumors, primarily in prostate cancer [3]. Due to its specific binding to the extracellular domain of PSMA, a transmembrane protein highly overexpressed on malignant prostate cells and the neovasculature of other solid tumors, it provides high-contrast diagnostic images. Its status as the first FDA-approved PSMA-PET agent and the availability of a standardized, commercial kit (Locametz®) for its preparation underscore its foundational role in the field [3]. As a purely diagnostic tracer, PSMA-11 is a cornerstone of theranostic workflows, often paired with therapeutic radioligands like ¹⁷⁷Lu-PSMA-617.

Why PSMA-Targeted Radiopharmaceuticals Are Not Interchangeable: The Critical Case for PSMA-11


PSMA-targeted radiopharmaceuticals, despite sharing a common biological target, exhibit profound differences in their pharmacokinetic profiles, biodistribution, and resultant image quality and patient dosimetry. These differences are dictated by subtle but critical variations in their molecular structure, specifically the linker and chelator moieties attached to the core PSMA-binding pharmacophore [1]. For instance, the acyclic HBED-CC chelator in PSMA-11 facilitates near-instantaneous labeling with ⁶⁸Ga at room temperature, a characteristic not shared by all PSMA ligands [2]. This expedites its clinical workflow. Conversely, the more lipophilic nature of other tracers, such as ¹⁸F-PSMA-1007, leads to higher hepatobiliary excretion and background activity, which can obscure lesions near the liver [3]. Furthermore, the clearance kinetics of PSMA-11 from the bloodstream and its normal organ uptake are markedly different from other compounds like PSMA-617 or DCFPyL, directly impacting the optimal imaging time window and the radiation dose delivered to non-target organs like the kidneys and salivary glands [4]. Therefore, treating these compounds as generic equivalents without accounting for their unique quantitative performance characteristics can lead to suboptimal diagnostic outcomes, inaccurate patient stratification for therapy, and non-compliance with validated clinical protocols.

Quantitative Performance Benchmarks: Head-to-Head Comparisons of PSMA-11 vs. Key Analogues


PSMA-11 Exhibits Significantly Higher Kidney and Salivary Gland Uptake Compared to ¹⁸F-DCFPyL

In a direct intra-individual comparison involving 34 patients, normal-organ biodistribution was quantified for both ⁶⁸Ga-PSMA-11 and ¹⁸F-DCFPyL [1]. The study demonstrated significantly higher uptake of ⁶⁸Ga-PSMA-11 in key organs.

Prostate Cancer PET Imaging Biodistribution Radiopharmaceuticals

PSMA-11 Delivers a Lower Whole-Body Effective Dose Compared to ¹⁸F-PSMA-1007

An internal dosimetry study comparing ⁶⁸Ga-PSMA-11-HBED-CC and ¹⁸F-PSMA-1007 in prostate cancer patients found that PSMA-11 results in a lower radiation burden to the patient [1].

Radiation Dosimetry Patient Safety Prostate Cancer Radiopharmaceuticals

PSMA-11 Exhibits More Rapid Tumor Accumulation and Clearance Kinetics Than PSMA-617

Literature reports indicate a kinetic advantage for PSMA-11 over the theranostic compound PSMA-617, making it better suited for imaging with the short-lived ⁶⁸Ga isotope [1].

Pharmacokinetics Tumor Uptake PET Imaging Prostate Cancer

PSMA-11 Radiochemical Purity Consistently Exceeds Pharmacopeial Standards (>95%) in Automated Synthesis

Automated radiolabeling of the GMP-grade PSMA-11 kit (Locametz®) consistently achieves high radiochemical purity (RCP), ensuring product quality and patient safety [REFS-1, REFS-2].

Radiopharmacy Quality Control GMP Automated Synthesis

Optimized Application Scenarios for PSMA-11 Based on Quantitative Performance Data


High-Throughput Clinical PET Imaging with ⁶⁸Ge/⁶⁸Ga Generators

PSMA-11 is the optimal tracer for clinical centers relying on ⁶⁸Ge/⁶⁸Ga generators for radionuclide production. Its rapid tumor accumulation and clearance kinetics [1] are ideally matched to the 68-minute half-life of ⁶⁸Ga, enabling high-contrast imaging at approximately 60 minutes post-injection. The availability of a GMP-grade kit (Locametz®) facilitates standardized, automated production with high radiochemical purity [2], making it highly suitable for busy nuclear medicine departments requiring reliable, on-demand, and high-volume patient throughput.

Stratification and Monitoring in a ¹⁷⁷Lu-PSMA-617 Theranostic Program

While PSMA-617 is often used for therapy, PSMA-11 is a key diagnostic pair for patient selection and monitoring. Its different biodistribution profile, notably the higher uptake in kidneys and salivary glands compared to other tracers like ¹⁸F-DCFPyL [1], provides a specific and well-characterized baseline for dosimetry predictions [3]. The extensive historical clinical data with PSMA-11 provides a robust context for interpreting PSMA expression levels and predicting potential toxicity to these organs when planning treatment with ¹⁷⁷Lu-PSMA-617 [4].

Investigating Non-Prostatic PSMA-Expressing Malignancies

Given its well-understood biodistribution and clearance, PSMA-11 is a valuable tool in research settings for imaging non-prostatic solid tumors known to express PSMA on their neovasculature. Examples include renal cell carcinoma, glioblastoma, and triple-negative breast cancer. Its higher kidney and spleen uptake [1] provides a consistent, known background signal against which novel or lower-level PSMA expression in these tumor types can be quantitatively assessed [5]. The lower whole-body effective dose of PSMA-11 compared to some ¹⁸F-labeled alternatives [2] is also beneficial for longitudinal research studies involving multiple scans.

Clinical Workflows Prioritizing Low Radiation Exposure to Staff and Patient

The combination of ⁶⁸Ga-PSMA-11's relatively low effective dose (1.03E-02 mSv/MBq) [1] and the efficiency of automated kit-based synthesis [2] makes it a compelling choice for optimizing safety in radiopharmacy and clinical workflows. The automated synthesis method significantly reduces radiation exposure to personnel (by a factor of 5.7) compared to manual methods [2]. Simultaneously, the lower patient dose is a crucial factor in clinical practice, supporting the ALARA (As Low As Reasonably Achievable) principle, particularly when repeated scans are indicated for monitoring disease progression or therapeutic response.

Quote Request

Request a Quote for PSMA-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.